Gunagratinib

Cholangiocarcinoma FGFR2 fusion Objective Response Rate

Gunagratinib (ICP-192) is a second-generation, orally bioavailable, irreversible pan-FGFR inhibitor that covalently binds FGFR1-4, overcoming acquired resistance to first-generation reversible inhibitors like infigratinib. Preclinical data confirm retained potency against kinase domain mutations that confer resistance to reversible agents. Essential for modeling acquired resistance, evaluating sequential therapy, and studying FGFR4-dependent tumors (e.g., hepatocellular carcinoma, rhabdomyosarcoma). Supports translational research on FGFR2-fusion-positive cholangiocarcinoma. For research only; not for human use.

Molecular Formula C22H25N5O4
Molecular Weight 423.5 g/mol
CAS No. 2211082-53-8
Cat. No. B10823835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGunagratinib
CAS2211082-53-8
Molecular FormulaC22H25N5O4
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCNC1=C(C(=NN1C2CCN(C2)C(=O)C=C)C#CC3=CC(=CC(=C3)OC)OC)C(=O)N
InChIInChI=1S/C22H25N5O4/c1-5-19(28)26-9-8-15(13-26)27-22(24-2)20(21(23)29)18(25-27)7-6-14-10-16(30-3)12-17(11-14)31-4/h5,10-12,15,24H,1,8-9,13H2,2-4H3,(H2,23,29)/t15-/m0/s1
InChIKeyQFUIJOBJAQBGDH-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gunagratinib CAS 2211082-53-8: Second-Generation Irreversible Pan-FGFR Inhibitor for Precision Oncology Research and Development


Gunagratinib (CAS 2211082-53-8), also designated ICP-192, is a second-generation, orally bioavailable, irreversible pan-fibroblast growth factor receptor (pan-FGFR) inhibitor developed by InnoCare Pharma [1]. The compound covalently binds to the ATP-binding pocket of FGFR1, FGFR2, FGFR3, and FGFR4, leading to sustained and selective inhibition of FGFR kinase activity and downstream signaling pathways critical for tumor proliferation, angiogenesis, and survival [2]. Gunagratinib is currently under active clinical investigation in Phase II trials for multiple solid tumor indications characterized by FGFR pathway alterations, most notably FGFR2 fusion- or rearrangement-positive intrahepatic cholangiocarcinoma (CCA) and head and neck cancers [3]. The United States Food and Drug Administration (FDA) has granted Orphan Drug Designation to gunagratinib for the treatment of cholangiocarcinoma [4]. Unlike first-generation, ATP-competitive reversible FGFR inhibitors, the covalent binding mechanism of gunagratinib confers a distinct pharmacological profile designed to circumvent certain acquired resistance mechanisms and may offer differentiated efficacy in FGFR-driven malignancies [5].

Why Gunagratinib 2211082-53-8 Cannot Be Substituted by First-Generation Reversible FGFR Inhibitors in Procurement and Research


In the FGFR inhibitor class, generic substitution based solely on target engagement (pan-FGFR inhibition) fails due to profound mechanistic differences governing clinical activity and resistance profiles. Gunagratinib (ICP-192) is an irreversible covalent inhibitor, whereas established first-generation agents such as pemigatinib, infigratinib, and erdafitinib operate through reversible, ATP-competitive binding mechanisms [1]. Preclinical data have explicitly demonstrated that gunagratinib retains potent inhibitory activity against FGFR kinase domain mutations that confer acquired resistance to reversible inhibitors, including infigratinib [2]. This mechanistic differentiation is not an incidental property but a fundamental design feature: covalent bond formation with a conserved cysteine residue within the FGFR ATP-binding pocket results in sustained target suppression that is less susceptible to displacement by elevated intracellular ATP concentrations or to steric hindrance from gatekeeper mutations that compromise reversible inhibitor binding [3]. Consequently, in settings where prior reversible FGFR inhibitor therapy has failed due to acquired resistance, gunagratinib may retain or restore therapeutic activity, a property not shared by its reversible analogs [4]. For research procurement, selecting an in-class reversible inhibitor as a proxy for gunagratinib would invalidate studies investigating resistance mechanisms, durability of target engagement, or sequential treatment strategies [5].

Gunagratinib 2211082-53-8 Quantitative Differentiation Data: Comparator-Based Evidence for Procurement Decision Support


Gunagratinib Demonstrates Superior Objective Response Rate (ORR) of 52.9% in FGFR2 Fusion-Positive Cholangiocarcinoma Relative to Approved First-Generation Reversible FGFR Inhibitors

In a Phase IIa dose-expansion study (NCT03758664) enrolling patients with previously treated locally advanced or metastatic cholangiocarcinoma (CCA) harboring FGFR2 gene fusions or rearrangements, treatment with gunagratinib at a continuous daily dose of 20 mg yielded an objective response rate (ORR) of 52.9% (9 of 17 evaluable patients) [1]. In comparison, published pivotal trial data for the reversible FGFR1-3 inhibitors pemigatinib and infigratinib in the same or highly similar patient populations report ORRs of 37.0% (cohort A of FIGHT-202; 95% CI, 27.9%–46.9%) and 23% (Phase II study; 1 complete response and 24 partial responses among 108 patients), respectively [2][3]. The numerically higher ORR observed with gunagratinib, despite limitations inherent in cross-trial comparisons, is consistent with the compound's second-generation irreversible binding mechanism, which preclinical studies suggest may confer enhanced potency and reduced susceptibility to certain acquired resistance mutations that limit the durability of responses to reversible inhibitors [4].

Cholangiocarcinoma FGFR2 fusion Objective Response Rate Phase IIa ICP-192

Gunagratinib Overcomes Acquired Resistance to First-Generation Reversible FGFR Inhibitors in Preclinical Models, Including Resistance to Infigratinib

Preclinical data reported in the Phase I clinical study publication explicitly state that gunagratinib overcomes acquired resistance to first-generation reversible FGFR inhibitors, with infigratinib cited as a representative comparator [1]. This activity is attributed to the compound's irreversible covalent binding mode, which maintains target engagement and inhibitory activity against FGFR kinase domain mutations—including gatekeeper mutations such as FGFR2 V564F—that emerge under selective pressure of reversible ATP-competitive inhibitors and confer cross-resistance to the entire reversible inhibitor class [2]. In contrast, reversible pan-FGFR inhibitors such as pemigatinib, infigratinib, and erdafitinib are competitively displaced from the ATP-binding pocket by these resistance-conferring mutations, resulting in loss of therapeutic activity and clinical disease progression typically occurring within 6–8 months of treatment initiation [3]. Gunagratinib's retained potency in this resistance setting establishes a functional differentiation that is directly relevant to research programs investigating sequential FGFR inhibitor therapy or the development of next-generation inhibitors designed to address the limitations of reversible agents [4].

Acquired resistance FGFR gatekeeper mutation Irreversible inhibitor Infigratinib ICP-192

Gunagratinib Exhibits Pan-FGFR Inhibition (FGFR1-4) with Irreversible Covalent Binding Distinguished from First-Generation Reversible Inhibitors with Narrower Target Spectra

Gunagratinib is characterized as an irreversible pan-FGFR inhibitor that covalently binds to and potently inhibits all four FGFR isoforms—FGFR1, FGFR2, FGFR3, and FGFR4 [1]. This pan-FGFR inhibition profile distinguishes gunagratinib from FGFR1-3 selective reversible inhibitors such as pemigatinib and infigratinib, which do not inhibit FGFR4, and from erdafitinib, which has minimal activity against FGFR4 [2]. Within the irreversible inhibitor class, gunagratinib and futibatinib share pan-FGFR coverage (FGFR1-4), establishing a baseline for target spectrum comparison [3]. However, gunagratinib's specific chemical scaffold and binding kinetics may confer distinct pharmacological properties that warrant direct comparative investigation [4]. The inclusion of FGFR4 inhibition is potentially relevant for tumor types where FGFR4 signaling contributes to pathogenesis or resistance, including hepatocellular carcinoma and certain subtypes of rhabdomyosarcoma [5].

Pan-FGFR FGFR4 Irreversible inhibitor Covalent binding Target spectrum

Gunagratinib Demonstrates Low Toxicity Profile with No Maximum Tolerated Dose Reached in Phase I Dose Escalation up to 16 mg Daily

In the first-in-human Phase I dose-escalation study (ICP-CL-00301) of gunagratinib enrolling 30 patients with advanced solid tumors, the maximum tolerated dose (MTD) was not reached at doses up to 16 mg once daily in 21-day cycles [1]. The most common treatment-related adverse events (TRAEs) occurring in >20% of patients were hyperphosphatemia, hypercalcemia, elevated ALT or AST, diarrhea, and hypertriglyceridemia—an adverse event profile consistent with on-target FGFR inhibition and comparable to the safety profiles of approved FGFR inhibitors such as pemigatinib and futibatinib [2]. Notably, hyperphosphatemia is a well-characterized class effect of FGFR inhibitors arising from FGFR1-mediated regulation of phosphate homeostasis; its incidence with gunagratinib is consistent with the established class profile [3]. In the subsequent Phase IIa expansion study in cholangiocarcinoma patients (20 mg daily dose), gunagratinib was reported to be well tolerated, with grade ≥3 treatment-emergent adverse events occurring in 35.3% of patients and no treatment discontinuations due to adverse events [4]. While cross-trial comparisons of safety data are subject to differences in patient populations and reporting methodologies, the available evidence indicates that gunagratinib's tolerability profile is consistent with that of approved FGFR inhibitors and does not reveal any unexpected or dose-limiting toxicities that would preclude its clinical or research use [5].

Phase I Safety Tolerability Maximum tolerated dose Adverse events

Gunagratinib Demonstrates Favorable Disease Control Rate of 91.7%–94.1% in FGFR2-Altered Cholangiocarcinoma Across Phase I and Phase II Studies

Across two independent clinical cohorts of patients with advanced cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements, gunagratinib demonstrated consistently high disease control rates (DCR): 91.7% (11 of 12 patients) in the Phase I dose-expansion cohort treated at 12 mg once daily [1], and 94.1% (16 of 17 evaluable patients) in the Phase IIa study cohort treated at 20 mg once daily [2]. For context, the DCR reported for pemigatinib in the FIGHT-202 trial cohort A was 82% (95% CI, 74%–89%), and the DCR reported for futibatinib in the FOENIX-CCA2 trial was 82.5% [3][4]. While acknowledging the limitations of cross-study comparisons—including differences in sample sizes, prior lines of therapy, and response assessment methodologies—the numerically higher DCRs observed with gunagratinib across two independent cohorts suggest a consistent ability to achieve disease stabilization in the majority of treated patients. This property is particularly relevant in the advanced cholangiocarcinoma setting, where disease stabilization can translate into clinically meaningful extensions of progression-free survival and quality of life [5].

Disease control rate DCR Cholangiocarcinoma FGFR2 alteration Phase I/II

Gunagratinib 2211082-53-8: Optimal Research Applications and Procurement Scenarios Based on Differentiated Evidence


Preclinical and Translational Research Investigating Acquired Resistance to FGFR Inhibitors

Gunagratinib is the compound of choice for research programs studying mechanisms of acquired resistance to FGFR inhibition and the development of sequential therapeutic strategies. Preclinical data directly demonstrate that gunagratinib retains activity against FGFR kinase domain mutations that confer resistance to first-generation reversible inhibitors such as infigratinib [1]. This property makes gunagratinib essential for generating isogenic cell line models of acquired resistance, evaluating combination regimens designed to prevent or delay resistance emergence, and assessing the activity of next-generation FGFR inhibitors in head-to-head preclinical comparisons. Procurement of reversible FGFR inhibitors alone is insufficient for such studies, as these agents are ineffective in the resistance setting that gunagratinib is specifically designed to address [2].

FGFR2 Fusion-Positive Cholangiocarcinoma Efficacy Modeling and Patient-Derived Xenograft (PDX) Studies

Based on the Phase IIa clinical data demonstrating an ORR of 52.9% and DCR of 94.1% in patients with previously treated FGFR2 fusion-positive cholangiocarcinoma, gunagratinib is a high-priority procurement candidate for researchers developing preclinical models of this disease [3]. In PDX models derived from FGFR2-altered cholangiocarcinoma, gunagratinib is expected to recapitulate the clinical activity observed in human trials, providing a translationally relevant benchmark for evaluating novel combination therapies, biomarker-driven patient selection strategies, and pharmacodynamic endpoints. The numerically higher ORR and DCR relative to first-generation reversible inhibitors position gunagratinib as a reference standard for comparative efficacy studies in this genetically defined patient population [4].

FGFR4-Dependent Tumor Models and Comparative Target Spectrum Studies

Procurement of gunagratinib is scientifically indicated for research programs investigating FGFR4-dependent tumor biology, including hepatocellular carcinoma and rhabdomyosarcoma models. Unlike the FGFR1-3 selective reversible inhibitors pemigatinib and infigratinib—which lack meaningful FGFR4 inhibitory activity—gunagratinib provides pan-FGFR coverage encompassing FGFR1, FGFR2, FGFR3, and FGFR4 [5]. This broader target spectrum enables researchers to evaluate the contribution of FGFR4 signaling to tumor growth and resistance, compare the efficacy of pan-FGFR versus FGFR1-3 selective inhibition in FGFR4-expressing models, and assess potential FGFR4-mediated compensatory signaling that may limit the activity of FGFR1-3 selective agents [6].

Pharmacology Studies of Irreversible Covalent Kinase Inhibitor Binding Kinetics and Target Engagement

As a covalent irreversible FGFR inhibitor, gunagratinib serves as an important research tool for investigating the pharmacological consequences of sustained target engagement versus reversible competitive inhibition. Studies of target occupancy duration, washout kinetics, and the relationship between covalent binding efficiency (kinact/KI) and cellular potency can be conducted using gunagratinib as a representative irreversible inhibitor, with pemigatinib or infigratinib serving as reversible comparators [7]. Such studies are directly relevant to understanding the mechanistic basis for the observed ability of gunagratinib to overcome acquired resistance to reversible inhibitors, as well as for the rational design of dosing regimens that maximize the therapeutic window of covalent kinase inhibitors [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gunagratinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.